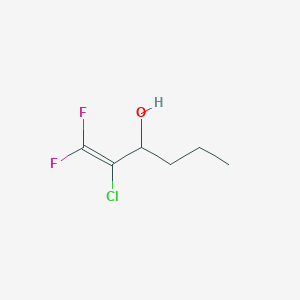
2-Chloro-1,1-difluorohex-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1-difluorohex-1-en-3-ol is an organic compound with the molecular formula C6H9ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-difluorohex-1-en-3-ol typically involves the halogenation of hexene derivatives. One common method is the addition of chlorine and fluorine to a hexene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1-difluorohex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
2-Chloro-1,1-difluorohex-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1-difluorohex-1-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form bonds with active sites on enzymes, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of signal transduction pathways, and changes in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,1-difluoroethane
- 1-Chloro-1,2-difluoroethane
- 1-Chloro-1,1-difluoroethane
Uniqueness
2-Chloro-1,1-difluorohex-1-en-3-ol is unique due to its specific halogenation pattern and the presence of both chlorine and fluorine atoms on a hexene backbone. This combination of features imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
62269-32-3 |
|---|---|
Molecular Formula |
C6H9ClF2O |
Molecular Weight |
170.58 g/mol |
IUPAC Name |
2-chloro-1,1-difluorohex-1-en-3-ol |
InChI |
InChI=1S/C6H9ClF2O/c1-2-3-4(10)5(7)6(8)9/h4,10H,2-3H2,1H3 |
InChI Key |
HXNHJRMIBINXNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=C(F)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















